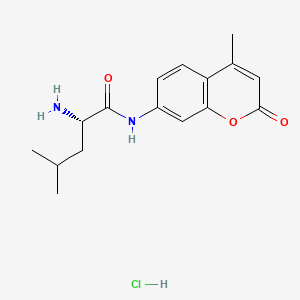

L-Leucine 7-amido-4-methylcoumarin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride: A Key Tool for Peptidase Activity Profiling

This guide provides an in-depth exploration of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a fluorogenic substrate integral to the study of leucine aminopeptidases (LAPs) and other related enzymes. Tailored for researchers, scientists, and drug development professionals, this document will delve into the compound's mechanism of action, diverse applications, detailed experimental protocols, and its role in cellular signaling, underpinned by rigorous scientific principles and practical insights.

Introduction: Unveiling the Utility of a Fluorogenic Workhorse

This compound is a synthetic molecule designed for the sensitive detection of aminopeptidase activity.[1] It belongs to the family of 7-amido-4-methylcoumarin (AMC) conjugated substrates, which are widely employed in enzyme kinetics and high-throughput screening due to their robust fluorescent signal upon enzymatic cleavage.[2] This guide will provide a comprehensive overview of Leu-AMC, from its fundamental biochemical principles to its practical applications in cutting-edge research.

The Underlying Principle: A Tale of Enzymatic Liberation and Fluorescence

The utility of this compound lies in its clever design as a fluorogenic reporter system. The core of this system is the linkage of a non-fluorescent coumarin derivative, 7-amino-4-methylcoumarin (AMC), to the amino acid L-leucine via an amide bond.[3][4] In its intact form, the substrate exhibits minimal fluorescence. However, in the presence of an enzyme with leucine aminopeptidase activity, the amide bond is hydrolyzed. This enzymatic cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin, which emits a strong signal at approximately 440-460 nm when excited at 340-360 nm.[3][4] The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for precise quantification.

Caption: Enzymatic cleavage of L-Leucine 7-amido-4-methylcoumarin by Leucine Aminopeptidase.

A Spectrum of Applications: From Soil to Signaling

The versatility of this compound has led to its adoption across a wide range of scientific disciplines:

-

Microbial Ecology: This substrate is instrumental in characterizing the extracellular enzyme activity of microbial communities in diverse environments, such as soil and aquatic systems.[1] The rate of Leu-AMC hydrolysis provides insights into the nitrogen cycle and the decomposition of organic matter.

-

Drug Discovery: Leucine aminopeptidases are recognized as potential therapeutic targets in various diseases, including cancer and parasitic infections.[5][6] Leu-AMC is a cornerstone of high-throughput screening assays designed to identify and characterize novel LAP inhibitors.[5][6] For instance, it has been used to screen for inhibitors of the M17 leucine aminopeptidase from Plasmodium falciparum, the causative agent of malaria.[6]

-

Plant Biology: LAPs play crucial roles in plant development and defense. Leu-AMC is used to study the activity of these enzymes in response to wounding and pathogen attack, shedding light on plant defense signaling pathways.[7][8]

-

Clinical Diagnostics: Elevated levels of certain aminopeptidases in bodily fluids can be indicative of specific diseases. While not a primary diagnostic tool, assays using Leu-AMC can contribute to the understanding of disease-related enzymatic changes.

In the Laboratory: A Step-by-Step Guide to Assay Execution

The following protocol provides a robust framework for measuring leucine aminopeptidase activity using this compound. It is essential to optimize buffer conditions, pH, and substrate concentration for each specific enzyme and experimental setup.

Caption: A generalized workflow for a leucine aminopeptidase activity assay using Leu-AMC.

Materials:

-

This compound

-

7-Amino-4-methylcoumarin (AMC) standard

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Enzyme source (purified enzyme or cell/tissue lysate)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer and adjust the pH to the optimal range for the enzyme of interest.

-

Leu-AMC Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

AMC Standard Stock Solution: Dissolve AMC in DMSO to create a stock solution (e.g., 1 mM) for generating a standard curve.

-

Enzyme Solution: Dilute the enzyme to an appropriate concentration in the assay buffer immediately before use.

-

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in the assay buffer in the 96-well plate.

-

Include a blank control containing only the assay buffer.

-

Measure the fluorescence of the standards (Ex/Em = ~350/440 nm).

-

Plot the fluorescence intensity against the known AMC concentration to generate a standard curve.

-

-

Enzyme Assay:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the enzyme solution to the appropriate wells. For negative controls, add buffer instead of the enzyme.

-

If testing for inhibitors, add the inhibitor compounds at this stage and pre-incubate with the enzyme.

-

To initiate the reaction, add the Leu-AMC substrate to all wells. The final substrate concentration should be optimized, often around the Km value.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the slope of the AMC standard curve.

-

Calculate the specific activity of the enzyme (units/mg of protein). One unit is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Understanding Enzyme Kinetics: A Quantitative Perspective

The kinetic parameters Km (Michaelis constant) and kcat (turnover number) are crucial for characterizing enzyme-substrate interactions. The table below summarizes some reported kinetic values for the hydrolysis of L-Leucine-AMC by various aminopeptidases. It is important to note that these values can vary depending on the specific enzyme, its source, and the assay conditions.

| Enzyme | Source | Km (µM) | kcat (s-1) | Reference |

| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | 16.9 ± 1.2 | 14.2 ± 0.3 | [9] |

| Aminopeptidase N | Porcine Kidney | 50 | - |

The Role of Inhibition: Modulating Enzyme Activity

The study of enzyme inhibitors is fundamental to drug development and for elucidating enzyme mechanisms. Several classes of compounds are known to inhibit leucine aminopeptidases.

-

Bestatin: A natural dipeptide-like compound that acts as a potent, competitive inhibitor of many aminopeptidases.[5]

-

Amastatin: Another natural product that effectively inhibits a broad range of aminopeptidases.[5]

-

Actinonin: A peptidomimetic inhibitor that has shown potent inhibition of leishmanial leucine aminopeptidase.[5]

-

Metal Chelators: As many LAPs are metalloenzymes, containing zinc ions in their active site, metal-chelating agents like EDTA and 1,10-phenanthroline can act as inhibitors.[10]

Leucine Aminopeptidases in the Web of Cellular Signaling

Leucine aminopeptidases are not merely involved in general protein turnover; they play specific and critical roles in various cellular signaling pathways.

In plants, for instance, Leucine Aminopeptidase A (LAP-A) is a key component of the defense signaling cascade initiated by wounding or herbivore attack. It acts downstream of the plant hormone jasmonic acid (JA).[7][8] The production of JA triggers a signaling cascade that leads to the expression of defense-related genes, including those encoding proteinase inhibitors that deter herbivores. LAP-A is thought to be involved in the processing of signaling peptides or the turnover of regulatory proteins within this pathway, thereby modulating the plant's defense response.[7][8]

Caption: Simplified schematic of the role of Leucine Aminopeptidase A in the jasmonic acid signaling pathway in plants.

Troubleshooting Common Assay Pitfalls

| Problem | Possible Cause(s) | Solution(s) |

| High background fluorescence | - Contaminated reagents or buffer- Autohydrolysis of the substrate | - Use fresh, high-purity reagents- Prepare fresh substrate solution- Run a no-enzyme control to subtract background |

| Low or no signal | - Inactive enzyme- Incorrect buffer pH or composition- Sub-optimal substrate concentration- Presence of inhibitors in the sample | - Check enzyme activity with a positive control- Optimize assay conditions (pH, buffer)- Perform a substrate titration to determine Km- Dilute the sample or use a purification step |

| Non-linear reaction kinetics | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or shorter assay time- Analyze the initial linear phase of the reaction- Check enzyme stability under assay conditions |

| High well-to-well variability | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and proper technique- Ensure thorough mixing of reagents in the wells- Use a temperature-controlled plate reader |

Conclusion: A Versatile Tool for Modern Biological Research

This compound has established itself as an indispensable tool for the study of leucine aminopeptidases and related enzymes. Its high sensitivity, reliability, and adaptability to high-throughput formats have cemented its place in both basic research and drug discovery. A thorough understanding of its mechanism, coupled with careful experimental design and execution, will continue to empower scientists to unravel the complex roles of peptidases in health and disease.

References

- 1. worthingtonweb.com [worthingtonweb.com]

- 2. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. biocat.com [biocat.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leucine aminopeptidase regulates defense and wound signaling in tomato downstream of jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of leucine aminopeptidase by amino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: L-Leucine 7-amido-4-methylcoumarin hydrochloride: Principle of Fluorescence and Application in Enzyme Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic substrates have revolutionized the study of enzyme kinetics, offering unparalleled sensitivity and continuous monitoring capabilities. Among these, L-Leucine 7-amido-4-methylcoumarin (Leu-AMC) hydrochloride stands out as a cornerstone reagent for the characterization of aminopeptidases. This guide delves into the core photophysical principles governing the fluorescence of Leu-AMC, detailing the transition from a quenched state to a highly fluorescent state upon enzymatic cleavage. We will explore the underlying mechanism of fluorescence de-quenching, provide validated experimental protocols for robust assay design, and discuss critical parameters that ensure data integrity. This document is intended to serve as a comprehensive resource for researchers employing Leu-AMC in academic and industrial settings, from basic research to high-throughput screening for drug discovery.

The Fundamental Principle: Enzymatic Conversion of a Pro-Fluorophore

The utility of L-Leucine 7-amido-4-methylcoumarin hydrochloride as an enzyme substrate is predicated on a clever molecular design that links enzymatic activity directly to the generation of a fluorescent signal. The intact molecule is, for practical purposes, a pro-fluorophore; it is not fluorescent itself but releases a highly fluorescent compound upon a specific biochemical reaction.

The Quenched State: L-Leucine-AMC

The core fluorophore in this system is 7-amino-4-methylcoumarin (AMC). However, in the substrate form, the primary amino group of AMC is covalently linked to the carboxyl group of an L-Leucine residue via an amide bond. This modification has a profound impact on the electronic properties of the coumarin ring system. The formation of the amide bond disrupts the electron delocalization of the fluorophore, a phenomenon known as static quenching.[1][2] Consequently, when the Leu-AMC molecule is irradiated with light at its excitation wavelength, it exhibits minimal to no fluorescence.

The Catalytic Event: Aminopeptidase Action

L-Leucine 7-amido-4-methylcoumarin is a specific substrate for a class of proteolytic enzymes known as leucine aminopeptidases (LAPs) and other broad-specificity aminopeptidases.[3][4] These enzymes catalyze the hydrolysis of the peptide bond, specifically cleaving the L-Leucine residue from the N-terminus of peptides and, in this case, from the AMC moiety.

Fluorescence De-quenching: The Release of Free AMC

The enzymatic cleavage of the amide bond is the critical event that liberates free 7-amino-4-methylcoumarin (AMC). The restoration of the primary amino group on the coumarin ring reinstates the conjugated π-electron system.[1] This structural change allows the molecule to efficiently absorb light and subsequently emit it as fluorescence. The resulting fluorescence intensity is directly proportional to the amount of AMC produced, which in turn is a direct measure of the enzyme's catalytic activity.[3][5]

The process can be summarized by the following reaction:

L-Leucine-AMC (Substrate - Non-Fluorescent) + H₂O ---(Leucine Aminopeptidase)--> L-Leucine + 7-Amino-4-methylcoumarin (Product - Highly Fluorescent)

Spectroscopic Properties and Quantitative Data

A thorough understanding of the spectral characteristics of the substrate and its fluorescent product is essential for proper instrument setup and data interpretation. The significant shift in fluorescence properties upon cleavage is the basis of the assay's high signal-to-noise ratio.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |

| L-Leucine-AMC | ~325-330 | ~390-400 | Very Low | Not typically reported |

| 7-Amino-4-methylcoumarin (AMC) | ~340-368 | ~440-460 | High (~0.74 - 0.81)[6] | ~18,000 M⁻¹cm⁻¹ at 350 nm |

Note: Exact excitation and emission maxima can vary slightly depending on buffer conditions, pH, and the specific instrumentation used.[3][5][7][8][9] It is always recommended to perform a spectral scan on the specific instrumentation to determine the optimal settings.

A Self-Validating Experimental Protocol for Measuring Aminopeptidase Activity

The following protocol is designed as a self-validating system, incorporating controls and a standard curve to ensure the accuracy and reproducibility of the kinetic data. This methodology allows for the conversion of arbitrary fluorescence units (RFU) into a precise molar concentration of the product.

Required Reagents and Equipment

-

This compound (Leu-AMC): Substrate.

-

7-Amino-4-methylcoumarin (AMC): Fluorescence standard.[10]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific enzyme being studied.

-

Enzyme Sample: Purified enzyme or cell/tissue lysate.

-

Solvent: Anhydrous DMSO or DMF for preparing stock solutions.[3][10]

-

Equipment: Fluorescence microplate reader or spectrofluorometer, 96-well black microplates (for low background), standard laboratory pipettes.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

-

Leu-AMC Substrate Stock (10 mM): Dissolve the appropriate amount of Leu-AMC hydrochloride in anhydrous DMSO. For example, for a molecular weight of 324.8 g/mol , dissolve 3.25 mg in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.[5]

-

AMC Standard Stock (1 mM): Dissolve the appropriate amount of AMC in DMSO. For a molecular weight of 175.2 g/mol , dissolve 1.75 mg in 10 mL of DMSO. Store in aliquots at -20°C, protected from light.[5]

Step 2: Preparation of the AMC Standard Curve Causality: A standard curve is essential to translate the arbitrary fluorescence units (RFU) measured by the instrument into the absolute amount (e.g., nmoles) of product formed. This step validates the fluorescence signal.

-

Prepare a 0.05 mM intermediate dilution of the AMC standard by adding 5 µL of the 1 mM stock to 95 µL of Assay Buffer.

-

In a 96-well black plate, add the following to generate a standard curve (example volumes for a 100 µL final volume):

-

0 nmol/well: 100 µL Assay Buffer

-

0.1 nmol/well: 2 µL of 0.05 mM AMC + 98 µL Assay Buffer

-

0.2 nmol/well: 4 µL of 0.05 mM AMC + 96 µL Assay Buffer

-

0.3 nmol/well: 6 µL of 0.05 mM AMC + 94 µL Assay Buffer

-

0.4 nmol/well: 8 µL of 0.05 mM AMC + 92 µL Assay Buffer

-

0.5 nmol/well: 10 µL of 0.05 mM AMC + 90 µL Assay Buffer

-

-

Read the fluorescence of the standard curve plate at the optimal Ex/Em wavelengths for AMC (e.g., Ex: 368 nm, Em: 460 nm).[5]

-

Plot RFU versus nmol/well and perform a linear regression. The slope of this line will be used to calculate the amount of product formed in the enzyme assay.

Step 3: The Enzymatic Reaction Causality: This setup includes crucial controls to ensure the observed fluorescence change is due to enzymatic activity and not other factors.

-

Prepare a Master Mix: For each reaction, you will need a final volume of 100 µL. Prepare a master mix containing Assay Buffer and the enzyme sample.

-

Set up Wells:

-

Sample Wells: 90 µL of Enzyme Master Mix.

-

"No Enzyme" Control: 90 µL of Assay Buffer (without enzyme). Purpose: To measure the rate of substrate auto-hydrolysis.

-

"No Substrate" Control: 90 µL of Enzyme Master Mix. Purpose: To measure the background fluorescence of the enzyme preparation.

-

-

Initiate the Reaction: Add 10 µL of the Leu-AMC working solution to each well to start the reaction. The final substrate concentration should be optimized for the enzyme (often near its Michaelis-Menten constant, Km).

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

Step 4: Data Analysis

-

Subtract the background fluorescence from all readings.

-

For each sample, plot RFU versus time (in minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Convert V₀ from RFU/min to nmol/min using the slope from the AMC standard curve.

Enzyme Activity (nmol/min) = (Slope of Sample Well [ΔRFU/min]) / (Slope of AMC Standard Curve [RFU/nmol])

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. scispace.com [scispace.com]

- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]

The Analytical Versatility of L-Leucine 7-amido-4-methylcoumarin hydrochloride: A Technical Guide for Researchers

In the landscape of modern biochemistry and drug discovery, the precise quantification of enzymatic activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering high sensitivity and real-time monitoring capabilities. Among these, L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) stands out as a cornerstone for the study of aminopeptidases. This technical guide provides an in-depth exploration of the chemical properties, applications, and practical considerations for utilizing Leu-AMC in a research setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate robust and reliable experimental outcomes.

Core Chemical and Physical Properties

This compound is a synthetic molecule meticulously designed to act as a fluorogenic substrate for a range of aminopeptidases, most notably leucine aminopeptidase (LAP).[1][2] The compound consists of the amino acid L-leucine linked via an amide bond to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the coumarin moiety is non-fluorescent. Enzymatic cleavage of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin, the appearance of which can be monitored to quantify enzyme activity.[1][3]

A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Synonyms | Leu-MCA, L-Leucine-7-amido-4-methylcoumarin, 7-L-Leucyl-4-methylcoumarinylamide | [4] |

| CAS Number | 62480-44-8 | [3][4] |

| Molecular Formula | C₁₆H₂₀N₂O₃ • HCl | [1][4] |

| Molecular Weight | 324.80 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥98% | [4] |

| Excitation Maximum (as AMC) | 340-368 nm | [1][4][5] |

| Emission Maximum (as AMC) | 440-460 nm | [1][4][5] |

| Storage Temperature | -20°C, protected from light | [1][5][6] |

Solubility and Solution Preparation: Practical Considerations

Proper handling and preparation of L-Leucine-AMC hydrochloride are critical for obtaining reproducible results. The compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of up to 25 mg/mL.[4][6] It is also soluble in methanol at 50 mg/mL.[1] For aqueous buffers, it is sparingly soluble. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. For instance, a working solution can be prepared in a mixture of DMSO and phosphate-buffered saline (PBS) at a pH of 7.2.[4][6] It is advisable to prepare fresh aqueous solutions daily or aliquot and store stock solutions at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[7]

The Enzymatic Reaction: Mechanism and Specificity

The utility of L-Leucine-AMC as a substrate is rooted in the catalytic action of exopeptidases, specifically aminopeptidases. These enzymes hydrolyze the peptide bond at the N-terminus of proteins and peptides.[8] In the case of Leu-AMC, leucine aminopeptidases recognize and cleave the amide bond between the L-leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore.[3]

Caption: Enzymatic cleavage of L-Leucine-AMC.

While L-Leucine-AMC is a canonical substrate for leucine aminopeptidases (LAPs) belonging to the M1 and M17 peptidase families, it can also be hydrolyzed by other aminopeptidases with broader specificity.[5][8] For example, it has been used to measure the activity of Plasmodium falciparum M1 and M17 enzymes.[2] The specificity is largely conferred by the N-terminal leucine residue. Studies have shown that while some leucine aminopeptidases, like that from Leishmania donovani, are highly specific for leucine, they may exhibit some activity towards other amino acids such as methionine.[9][10] Therefore, when working with crude biological samples, it is important to consider the potential contribution of other peptidases to the observed fluorescence.

Experimental Protocol: A Step-by-Step Guide for Leucine Aminopeptidase Activity Assay

The following protocol provides a general framework for a fluorometric leucine aminopeptidase assay in a 96-well plate format. It is essential to optimize parameters such as substrate concentration, enzyme concentration, and incubation time for your specific experimental system.

Materials:

-

This compound

-

Anhydrous DMSO

-

LAP Assay Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)[4]

-

Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)

-

7-amino-4-methylcoumarin (AMC) standard

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with filters for Ex/Em = 368/460 nm[5]

Procedure:

-

Reagent Preparation:

-

AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO.

-

Leu-AMC Substrate Stock Solution (e.g., 10 mM): Dissolve Leu-AMC in anhydrous DMSO to a final concentration of 10 mM.[4]

-

Sample Preparation: Homogenize tissues or cells in ice-cold LAP Assay Buffer.[5][11] Centrifuge to pellet debris and collect the supernatant.[5][11] Determine the protein concentration of the lysate.

-

-

Standard Curve Generation:

-

Assay Reaction:

-

Add your sample (e.g., 5-50 µL of lysate) to the wells of the 96-well plate.[5][11]

-

Include a "No Enzyme" control with assay buffer instead of the sample.[5]

-

If using inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Adjust the volume in each well to 90 µL with LAP Assay Buffer.[5]

-

Initiate the reaction by adding 10 µL of a working solution of the Leu-AMC substrate (e.g., diluted from the stock to the desired final concentration).[4][5]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

-

Subtract the rate of the "No Enzyme" control from the sample rates to account for background hydrolysis.

-

Use the AMC standard curve to convert the fluorescence units to the amount of AMC produced (nmol).

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

-

Caption: Experimental workflow for a leucine aminopeptidase assay.

Scientific Integrity and Self-Validation

For a robust and trustworthy assay, several controls are essential:

-

No Enzyme Control: This measures the rate of spontaneous, non-enzymatic hydrolysis of the substrate and establishes the background signal.[4]

-

Positive Control: A known amount of purified leucine aminopeptidase can be used to validate the assay components and procedure.[5]

-

Inhibitor Control: The use of a known aminopeptidase inhibitor, such as bestatin, can confirm that the observed activity is due to the target enzyme class.[12]

Potential Interferences:

-

Fluorescent Compounds: Compounds in the sample that fluoresce at similar wavelengths can interfere with the assay. A sample blank (sample without substrate) should be run to assess this.

-

Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work within the linear range of the assay.

-

pH and Temperature: Leucine aminopeptidase activity is sensitive to pH and temperature. These should be optimized and strictly controlled.[4]

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[12] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[1] Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[12][13] In case of contact with skin or eyes, rinse thoroughly with water.[12][13]

Conclusion

This compound is a highly sensitive and versatile tool for the investigation of aminopeptidase activity. Its favorable chemical and spectral properties, combined with a straightforward assay principle, have established it as a staple in academic and industrial research. By understanding its properties, adhering to rigorous experimental design, and being mindful of potential interferences, researchers can leverage this powerful substrate to gain valuable insights into enzyme function, screen for inhibitors, and advance our understanding of the biological roles of aminopeptidases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecularly-quenched fluorescent peptides as fluorogenic substrates ofleucine aminopeptidase and inhibitors of clostridial aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) for Aminopeptidase Activity Assays

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of L-Leucine 7-amido-4-methylcoumarin hydrochloride (CAS Number: 62480-44-8). We will delve into the core principles of its mechanism, provide detailed protocols for its use in enzymatic assays, and discuss the biological significance of its primary targets, the Leucine Aminopeptidases (LAPs).

Section 1: Core Compound Characteristics & Handling

This compound, commonly abbreviated as Leu-AMC, is a premier fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. Its utility stems from a deceptively simple yet powerful principle: the covalent linkage of a non-fluorescent coumarin derivative (7-amido-4-methylcoumarin) to L-Leucine quenches its fluorescence.[1] Enzymatic cleavage of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling real-time kinetic measurement of enzyme activity.[2]

| Property | Value | Source(s) |

| CAS Number | 62480-44-8 | [3][4] |

| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [3][5] |

| Molecular Weight | 324.80 g/mol | [3][5] |

| Synonyms | H-L-Leu-AMC HCl, Leu-MCA | [2] |

| Appearance | White to off-white powder | |

| Excitation (Product) | 340-368 nm | [2][6][7] |

| Emission (Product) | 440-460 nm | [2][6][8] |

| Solubility | DMSO (~25 mg/mL), Methanol (~50 mg/mL) | [2] |

| Storage | Store at -20°C, protect from light and moisture. | [9] |

Expert Insight: Stock Solution Preparation For optimal performance and reproducibility, the hydrochloride salt form of Leu-AMC should be dissolved in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). The use of DMSO is critical as it prevents premature hydrolysis that can occur in aqueous buffers, leading to high background fluorescence. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Section 2: The Fluorogenic Assay Principle: A Mechanistic View

The Leu-AMC assay is a cornerstone of enzyme kinetics, providing a continuous, real-time measure of peptidase activity. The reaction is elegant in its simplicity and effectiveness.

-

Substrate State (Non-Fluorescent): In its intact, conjugated form, the electron-withdrawing amide bond attached to the 7-amino group of the methylcoumarin moiety effectively quenches its intrinsic fluorescence.

-

Enzymatic Cleavage: Leucine Aminopeptidases (or other compatible peptidases) recognize and bind the L-Leucine residue. The enzyme then catalyzes the hydrolysis of the amide bond linking the amino acid to the AMC fluorophore.

-

Product State (Highly Fluorescent): The cleavage event releases free 7-amino-4-methylcoumarin (AMC). The liberation of the amino group restores the electron-donating character, resulting in a dramatic increase in fluorescence quantum yield. The rate of this fluorescence increase is directly proportional to the enzyme's activity under the given conditions.[1][2]

Section 3: The Target Enzyme Family: Leucine Aminopeptidases (LAPs)

Leu-AMC is the canonical substrate for Leucine Aminopeptidases (LAPs, EC 3.4.11.1), a ubiquitous family of exopeptidases that cleave N-terminal leucine residues from proteins and peptides.[10] While their name suggests a high specificity for leucine, many LAPs exhibit broader substrate tolerance.[11] These enzymes are typically metallopeptidases, requiring divalent cations like Mn²⁺, Mg²⁺, or Zn²⁺ for their catalytic activity.[10]

LAPs are not merely involved in general protein catabolism; they are critical regulators in a host of physiological and pathological processes.[12]

-

Peptide Hormone Regulation: LAPs are involved in the metabolic processing and inactivation of bioactive peptides such as oxytocin and vasopressin.[11]

-

Antigen Presentation: In mammals, cytosolic LAPs play a role in trimming peptides for presentation by MHC class I molecules, a key step in the adaptive immune response.[11][12]

-

Cancer Progression: Elevated LAP activity is implicated in tumor cell proliferation, invasion, and angiogenesis, making it a biomarker and potential therapeutic target in various cancers, including ovarian and endometrial cancers.[7]

-

Cellular Maintenance: LAPs contribute to the routine turnover of intracellular proteins, maintaining cellular homeostasis.[13]

Section 4: Experimental Protocol for Measuring LAP Activity

This section provides a robust, field-proven protocol for a 96-well plate-based kinetic assay.

4.1: Reagent Preparation

-

LAP Assay Buffer: 50 mM Tris-HCl, pH 8.0. Warm to room temperature before use. Causality: LAPs generally exhibit optimal activity at a slightly alkaline pH.[10]

-

Leu-AMC Stock Solution: Prepare a 20 mM stock by dissolving 6.5 mg of Leu-AMC (MW 324.8) in 1 mL of anhydrous DMSO.

-

Leu-AMC Working Solution (10X): Dilute the 20 mM stock solution 1:100 in dH₂O to create a 200 µM working solution. Prepare this fresh and protect it from light. Causality: Diluting the DMSO stock in water just before use ensures compatibility with the aqueous assay buffer while minimizing the final DMSO concentration.

-

AMC Standard Stock (1 mM): Prepare a 1 mM stock of pure 7-amino-4-methylcoumarin (MW 175.2) in DMSO.

-

AMC Standard for Curve (0.05 mM): Dilute the 1 mM AMC Standard 1:20 in LAP Assay Buffer.

4.2: Sample Preparation

-

Cell Lysates: Harvest ~1-2 million cells, wash with ice-cold PBS, and resuspend in 100 µL of ice-cold LAP Assay Buffer. Lyse cells by sonication or freeze-thaw cycles. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for the assay.

-

Tissue Homogenates: Rapidly homogenize 10-20 mg of tissue in 200 µL of ice-cold LAP Assay Buffer. Centrifuge as described for cell lysates and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of each sample lysate (e.g., using a BCA assay) for later normalization of enzyme activity.

4.3: Assay Procedure (96-Well Plate Format)

We recommend using an opaque, black 96-well plate to minimize light scatter and background fluorescence.

-

AMC Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM AMC Standard solution to separate wells. Adjust the total volume in each well to 100 µL with LAP Assay Buffer. This will generate standards of 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well.[7]

-

Sample Wells: Add 10-50 µL of your sample lysate to the desired wells.

-

Sample Background Control: For each sample, prepare a parallel well containing the same amount of lysate. This control is essential for subtracting any intrinsic fluorescence from the sample itself.

-

Positive Control: Add a known amount of purified LAP enzyme or a lysate known to have high activity.

-

No-Enzyme Control (NTC): Add 50 µL of LAP Assay Buffer to wells without any enzyme. This measures the rate of substrate auto-hydrolysis.

-

Volume Adjustment: Add LAP Assay Buffer to all sample, background, and control wells to bring the volume to 90 µL.

-

Initiate Reaction: Add 10 µL of the 10X Leu-AMC Working Solution to all wells except the AMC Standard wells. The final volume will be 100 µL and the final substrate concentration will be 20 µM.

4.4: Data Acquisition

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Read fluorescence intensity (Ex/Em = 368/460 nm) in kinetic mode every 60 seconds for 30-60 minutes.[7]

4.5: Data Analysis

-

Standard Curve: Plot the fluorescence values (RFU) of the AMC standards against the known amount (nmol). Perform a linear regression to obtain the slope (RFU/nmol).

-

Calculate Reaction Rate: For each sample and control well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the kinetic curve (ΔRFU / Δtime).

-

Correct for Background: Subtract the rate of the No-Enzyme Control from all sample rates. Then, subtract the rate of the corresponding Sample Background control from each sample's rate.

-

Corrected Rate (RFU/min) = V₀ Sample - V₀ NTC - V₀ Sample_BG

-

-

Calculate Activity: Use the slope from the AMC standard curve to convert the corrected rate into nmol/min.

-

Activity (nmol/min) = Corrected Rate (RFU/min) / Slope_Standard_Curve (RFU/nmol)

-

-

Normalize Activity: Normalize the activity to the amount of protein added to the well.

-

Specific Activity (nmol/min/mg) = [Activity (nmol/min) / Protein (mg)]

-

Section 5: Assay Validation & Troubleshooting

A self-validating protocol is the hallmark of trustworthy science. The inclusion of proper controls is non-negotiable.

| Observation | Potential Cause(s) | Recommended Solution(s) |

| High Background (NTC) | 1. Substrate degradation (light/age).2. Contaminated buffer or water. | 1. Prepare fresh Leu-AMC working solution; store stock protected from light.2. Use fresh, high-purity reagents. |

| No Signal in Sample | 1. Enzyme activity is too low or absent.2. Incorrect buffer pH.3. Presence of an inhibitor in the lysate. | 1. Increase protein concentration or incubation time.2. Verify buffer pH is optimal for LAP (typically 7.5-8.5).3. Dilute the sample to reduce inhibitor concentration. |

| Non-Linear Kinetics (Curve plateaus quickly) | 1. Substrate is being rapidly depleted.2. Enzyme concentration is too high. | 1. Use only the initial linear portion for rate calculation.2. Dilute the sample lysate and re-run the assay. |

Conclusion

This compound is an indispensable tool for the precise quantification of leucine aminopeptidase activity. Its high sensitivity, convenience, and suitability for high-throughput formats have cemented its role in basic research and drug discovery. By understanding the mechanistic principles of the substrate, the biological context of the target enzymes, and by employing a rigorous, well-controlled experimental protocol, researchers can generate highly reliable and reproducible data to advance our understanding of metabolism, immunology, and disease pathology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. 62480-44-8 Cas No. | this compound salt | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. goldbio.com [goldbio.com]

- 10. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 11. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of the Arabidopsis leucine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Cornerstone: A Technical Guide to L-Leucine 7-amido-4-methylcoumarin Hydrochloride in Enzyme Kinetics

This guide provides an in-depth technical exploration of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a principal fluorogenic substrate in the study of aminopeptidase activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of Leu-AMC, its practical application in enzyme assays, and the critical considerations for robust and reproducible data generation.

Foundational Principles: The Chemistry and Mechanism of Leu-AMC

This compound is a synthetic molecule meticulously designed for the sensitive detection of enzymes that cleave leucine residues from the N-terminus of peptides. Its utility lies in the clever conjugation of L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact, substrate form, the coumarin moiety's fluorescence is quenched. However, upon enzymatic hydrolysis of the amide bond linking leucine to AMC, the highly fluorescent 7-amino-4-methylcoumarin is liberated. This release elicits a significant and directly proportional increase in fluorescence intensity, providing a real-time measure of enzymatic activity.[1]

The hydrochloride salt form of Leu-AMC enhances its solubility and stability in aqueous solutions, making it a reliable reagent for enzymatic assays.

Molecular Characteristics of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₁ClN₂O₃ |

| Molecular Weight | 324.8 g/mol [1] |

| CAS Number | 62480-44-8 |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol and DMSO |

The Enzymatic Reaction: A Visualized Pathway

The core of the Leu-AMC assay is the enzymatic cleavage reaction. The following diagram illustrates this process, highlighting the transition from a non-fluorescent substrate to a fluorescent product.

Caption: Enzymatic cleavage of Leu-AMC by an aminopeptidase.

Experimental Design and Protocol: A Step-by-Step Guide

The successful application of Leu-AMC in enzyme assays hinges on meticulous experimental design and execution. This section provides a comprehensive, field-proven protocol.

Reagent Preparation: The Foundation of a Reliable Assay

Stock Solutions:

-

This compound (Leu-AMC): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

7-amino-4-methylcoumarin (AMC) Standard: Prepare a 1 mM stock solution in DMSO. This will be used to generate a standard curve for the quantification of enzyme activity. Store at -20°C, protected from light.

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is 50 mM Tris-HCl or 50 mM sodium phosphate buffer, with a pH in the range of 7.0-9.0. The optimal pH should be empirically determined for the specific enzyme under investigation.

The Assay Workflow: From Setup to Data Acquisition

The following diagram outlines the typical workflow for a leucine aminopeptidase assay using Leu-AMC in a 96-well plate format.

Caption: Standard workflow for a Leu-AMC based enzyme assay.

Detailed Experimental Protocol

-

Prepare the AMC Standard Curve:

-

Perform serial dilutions of the 1 mM AMC stock solution in assay buffer to generate a standard curve (e.g., 0-100 µM).

-

Add a fixed volume of each dilution to a black, clear-bottom 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically Ex: 360-380 nm, Em: 440-460 nm).

-

Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the equation of the line.

-

-

Enzyme Assay:

-

To each well of a 96-well plate, add the appropriate volume of assay buffer.

-

Add the enzyme solution to the designated wells. Include a "no-enzyme" control to measure background fluorescence.

-

If screening for inhibitors or activators, add the compounds at this stage and pre-incubate with the enzyme.

-

Initiate the reaction by adding the Leu-AMC working solution to all wells. The final substrate concentration should be optimized, often starting at the enzyme's Km value.

-

Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

-

Data Analysis and Interpretation: Deriving Meaningful Insights

Calculating Enzyme Activity

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. This rate (in Relative Fluorescence Units per minute, RFU/min) is then converted to the amount of product formed (moles/min) using the slope of the AMC standard curve.

Determining Kinetic Parameters: Km and Vmax

To determine the Michaelis constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of Leu-AMC. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.

Critical Considerations: Activators, Inhibitors, and Troubleshooting

Modulators of Leucine Aminopeptidase Activity

The activity of leucine aminopeptidases can be significantly influenced by various molecules. Understanding these interactions is crucial for accurate data interpretation and for inhibitor screening in drug discovery.

-

Activators: Many leucine aminopeptidases are metalloenzymes and their activity can be enhanced by the presence of divalent cations such as Mg²⁺ and Ca²⁺.

-

Inhibitors: A variety of compounds are known to inhibit leucine aminopeptidases. These include:

-

Metal Chelators: EDTA can inhibit metallo-aminopeptidases by sequestering essential metal ions.

-

Bestatin: A well-known competitive inhibitor of many aminopeptidases.

-

Amino Acid Hydroxamates: These compounds are potent competitive inhibitors.

-

Phosphonic and Phosphinic Dipeptide Analogues: These transition-state analogues are highly effective inhibitors.[2]

-

Troubleshooting Common Assay Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Substrate degradation- Autofluorescence of compounds or samples- Contaminated reagents | - Aliquot and store substrate properly, protected from light.- Run controls without the substrate to measure and subtract background.- Use high-purity reagents and freshly prepared buffers. |

| Low Signal or No Activity | - Inactive enzyme- Suboptimal assay conditions (pH, temperature)- Presence of inhibitors in the sample | - Verify enzyme activity with a positive control.- Optimize assay conditions.- Consider sample purification to remove potential inhibitors. |

| Non-linear Reaction Kinetics | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter assay time.- Assess enzyme stability under assay conditions.- Analyze data from the initial linear phase of the reaction. |

Conclusion

This compound is an indispensable tool for the study of leucine aminopeptidase activity. Its high sensitivity and amenability to high-throughput screening make it a cornerstone of academic research and industrial drug discovery. By understanding the fundamental principles of its mechanism, adhering to rigorous experimental protocols, and being mindful of potential modulators and pitfalls, researchers can leverage the full potential of this powerful fluorogenic substrate to generate high-quality, reproducible data.

References

An In-depth Technical Guide to Fluorogenic Substrates for Aminopeptidases

For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase activity is crucial for understanding physiological processes and for the discovery of novel therapeutics.[1][2][3] Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are implicated in a variety of physiological and pathological processes, including angiogenesis, cancer development, and immune responses.[2][3] This guide provides a comprehensive overview of fluorogenic substrates, which are indispensable tools for the sensitive and continuous monitoring of aminopeptidase activity.

The Principle of Fluorogenic Aminopeptidase Assays

Fluorometric enzyme assays offer high sensitivity, specificity, and the capability for real-time monitoring, making them essential in enzymatic studies.[4][5][6] The fundamental principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[7][8] This conversion allows for the direct and continuous measurement of enzyme activity by monitoring the increase in fluorescence intensity over time.

The general reaction can be depicted as:

Amino Acid-Fluorophore (Non-fluorescent) + H₂O --(Aminopeptidase)--> Amino Acid + Fluorophore (Fluorescent)

The rate of the fluorescent product formation is directly proportional to the aminopeptidase activity under appropriate assay conditions. This method is significantly more sensitive than traditional colorimetric assays.[7]

Visualizing the Core Mechanism

The enzymatic cleavage of a fluorogenic substrate and the subsequent release of a fluorescent molecule is a fundamental concept.

References

- 1. A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery [infoscience.epfl.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 8. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Spectral Properties and Application of L-Leucine 7-amido-4-methylcoumarin hydrochloride

This guide provides a comprehensive technical overview of L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a principal fluorogenic substrate for the quantification of aminopeptidase activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectral properties, the mechanism of fluorescence generation, and a field-proven experimental protocol, ensuring scientific integrity and practical applicability.

Introduction: The Role of Leu-AMC in Enzyme Kinetics

This compound is a synthetic molecule ingeniously designed for the sensitive detection of proteolytic enzymes, specifically aminopeptidases that exhibit a preference for a leucine residue at the N-terminus.[1] In its intact, amide-linked form, the coumarin moiety is non-fluorescent. The core principle of its application lies in the enzymatic hydrolysis of the amide bond connecting L-leucine to the 7-amino group of 7-amino-4-methylcoumarin (AMC).[2] Upon cleavage by an active aminopeptidase, the free AMC is liberated. This liberated AMC is a highly fluorescent molecule, emitting a bright blue light upon excitation.[1] The rate of fluorescence increase is directly proportional to the enzyme's activity, providing a robust and continuous method for kinetic analysis.[3]

Physicochemical Characteristics

A thorough understanding of the substrate's fundamental properties is paramount for accurate and reproducible experimental design.

| Property | Value | Source(s) |

| Formal Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-pentanamide, monohydrochloride | [2] |

| CAS Number | 62480-44-8 | [2] |

| Molecular Formula | C₁₆H₂₀N₂O₃ • HCl | [2] |

| Formula Weight | 324.8 g/mol | [2] |

| Synonyms | Leu-AMC, Leu-MCA, L-Leucine-7-amido-4-methylcoumarin | [2] |

| Appearance | Solid powder | |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (e.g., 25 mg/ml), DMF (e.g., 25 mg/ml), and methanol (e.g., 50 mg/mL). Limited solubility in aqueous buffers like PBS.[2] | |

| Storage | Store at -20°C, protected from light and moisture.[1] Stock solutions in DMSO can be stored at -20°C for several months.[3] |

Core Spectral Properties: The Key to Detection

The utility of Leu-AMC is entirely dependent on the significant spectral shift that occurs upon enzymatic cleavage. The intact substrate is essentially non-fluorescent, while the liberated product, 7-amino-4-methylcoumarin (AMC), is intensely fluorescent.

The Fluorophore: 7-Amino-4-methylcoumarin (AMC)

The spectral characteristics of the free AMC fluorophore are the cornerstone of the assay. It is crucial to use these wavelengths for setting up fluorescence plate readers or spectrofluorometers.

| Spectral Property | Wavelength Range (nm) | Notes | Source(s) |

| Excitation Maximum (λex) | 340 - 368 | The optimal excitation wavelength can vary slightly depending on the solvent and pH environment. A common starting point is ~365 nm. | [1][2][4][5] |

| Emission Maximum (λem) | 440 - 460 | The emission peak is a strong, bright blue fluorescence. | [1][2][4][5] |

-

Expert Insight: While broad ranges are reported, it is best practice to perform a spectral scan of free AMC in your specific assay buffer to determine the optimal excitation and emission wavelengths for your instrumentation and conditions, thereby maximizing the signal-to-noise ratio.

Quantum Yield and Extinction Coefficient

The efficiency of the fluorescence process is described by the quantum yield (Φ) and the molar extinction coefficient (ε).

-

Quantum Yield: Aminocoumarins are known for their high fluorescence quantum yields.[6] For instance, the novel aminocoumarin "knightletin" exhibits a remarkable quantum yield of 0.81 in methanol.[6] High quantum yield is critical as it translates to a brighter signal and greater assay sensitivity.

-

Molar Extinction Coefficient (ε): The molar extinction coefficient for 7-amino-4-methylcoumarin-3-acetic acid (a related compound) has been reported as 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm.[7] A high extinction coefficient indicates efficient light absorption at the excitation wavelength.

Mechanism of Fluorescence Generation

The enzymatic reaction is a simple hydrolysis event that triggers a dramatic optical response. The diagram below illustrates this process, which forms the basis of the kinetic assay.

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

Experimental Protocol: Fluorometric Leucine Aminopeptidase Assay

This protocol provides a robust framework for quantifying leucine aminopeptidase activity in biological samples. It incorporates a standard curve for absolute quantification and is designed for a 96-well plate format.

Required Materials

-

This compound (Leu-AMC)

-

7-Amino-4-methylcoumarin (AMC) standard

-

Anhydrous DMSO

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)[8]

-

Biological Sample (e.g., cell lysate, tissue homogenate)[3][5]

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with Ex/Em filters for ~365/440 nm

Workflow Diagram

Caption: Standard workflow for a fluorometric aminopeptidase assay.

Step-by-Step Methodology

1. Reagent Preparation: a. Leu-AMC Substrate Stock (10 mM): Dissolve the appropriate amount of Leu-AMC in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 3.25 mg in 1 mL of DMSO. Aliquot and store at -20°C.[3] b. AMC Standard Stock (1 mM): Dissolve 1.75 mg of AMC in 10 mL of DMSO. This creates a 1 mM stock solution. Aliquot and store at -20°C.[3][5] c. Assay Buffer: Prepare the desired buffer. A common choice is 200 mM Tris-HCl, pH 8.0.[8] Warm to room temperature before use.[5]

2. AMC Standard Curve: a. Create a working solution of AMC (e.g., 0.05 mM) by diluting the 1 mM stock in Assay Buffer.[5] b. In wells of the 96-well plate, add increasing volumes of the working AMC solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[5] c. Adjust the total volume in each standard well to 100 µL with Assay Buffer.[5]

3. Sample and Reaction Setup: a. Add your biological sample (e.g., 5-50 µL of cell lysate) to separate wells.[3] b. Include a "no enzyme" control well containing only Assay Buffer.[3] c. Adjust the volume in all sample and control wells to 90 µL with Assay Buffer.[3] d. Prepare a final substrate working solution by diluting the Leu-AMC stock in Assay Buffer or dH₂O.[5] e. To initiate the reaction, add 10 µL of the substrate working solution to each sample and control well. Do not add substrate to the standard curve wells.[5]

4. Measurement and Analysis: a. Immediately place the plate in a fluorescence reader pre-heated to the desired temperature (e.g., 37°C). b. Measure fluorescence (Ex/~365 nm, Em/~440 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[5] c. Standard Curve: For the AMC standard wells, read the final fluorescence in endpoint mode. Subtract the blank (0 nmol) reading and plot Relative Fluorescence Units (RFU) vs. nmol of AMC. d. Enzyme Activity: For the sample wells, identify the linear portion of the reaction curve (RFU vs. time). Calculate the slope of this line (ΔRFU/min). e. Convert the rate from ΔRFU/min to nmol/min using the slope from the AMC standard curve. f. The final activity can be normalized to the amount of protein in your sample (e.g., nmol/min/mg).

Conclusion

This compound is a highly reliable and sensitive fluorogenic substrate that enables the precise quantification of aminopeptidase activity. Its utility is rooted in the dramatic increase in fluorescence upon enzymatic cleavage, a property defined by the distinct spectral characteristics of the liberated 7-amino-4-methylcoumarin fluorophore. By understanding these core properties and implementing a validated experimental protocol, researchers can effectively probe enzyme kinetics, screen for inhibitors, and elucidate biological pathways with confidence and accuracy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. scispace.com [scispace.com]

- 7. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

L-Leucine 7-amido-4-methylcoumarin hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of L-Leucine 7-amido-4-methylcoumarin hydrochloride

Introduction: Unveiling a Key Fluorogenic Substrate

This compound (Leu-AMC) is a synthetic molecule indispensable to modern biochemical and cellular research. It serves as a highly sensitive fluorogenic substrate for a class of enzymes known as aminopeptidases, particularly leucine aminopeptidase (LAP) and other broad-specificity aminopeptidases.[1][2][3] These enzymes play critical roles in protein degradation, peptide metabolism, and cellular protein turnover.[4][5] The utility of Leu-AMC lies in its clever design: the non-fluorescent coumarin group is conjugated to a leucine residue. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is liberated.[4][6] The resulting fluorescence provides a direct, real-time measure of enzymatic activity, making it a cornerstone for enzyme kinetics, inhibitor screening, and diagnostic assays.[2][7]

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and core experimental applications of this compound, designed for researchers and professionals in the life sciences.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective and safe use. Leu-AMC is typically supplied as a white to faintly yellow powder and should be stored under desiccating conditions at -20°C to ensure its long-term stability.[1][8]

| Property | Value | Source(s) |

| Synonyms | H-Leu-AMC HCl, Leu-MCA | [2][6][9] |

| CAS Number | 62480-44-8 | [1][6][9] |

| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [1][6][9] |

| Molecular Weight | 324.80 g/mol | [1][6][9] |

| Appearance | Powder or solid | [1] |

| Solubility | Soluble in Methanol (50 mg/mL), DMSO (25 mg/mL), and DMF (25 mg/mL) | [1][6] |

| Storage Temperature | -20°C, protect from light and moisture | [2][7][8] |

| Fluorescence | Product (AMC): Excitation: 340-380 nm; Emission: 440-460 nm | [2][6][7] |

Section 2: Principle of Action - A Fluorogenic Switch

The power of Leu-AMC as a research tool stems from its function as a molecular switch, transitioning from a non-fluorescent state to a highly fluorescent one upon enzymatic action. This process allows for the sensitive detection of specific peptidase activity.

Mechanism of Action: Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of peptides and proteins. Leu-AMC mimics a natural substrate. When the enzyme binds to Leu-AMC, it cleaves the amide bond linking the L-leucine residue to the 7-amino-4-methylcoumarin (AMC) moiety. The unconjugated AMC product is highly fluorescent, emitting a bright blue light upon excitation, whereas the parent substrate is not.[2][4][6] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, enabling precise quantification.

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

Section 3: Comprehensive Safety and Handling Protocols

While not classified as acutely toxic, this compound requires careful handling to mitigate risks associated with skin, eye, and respiratory irritation.[10] Adherence to standard laboratory safety practices is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Multiple safety data sheets (SDS) indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[10][11] Therefore, robust protective measures are essential.

| Hazard Class & Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |

| Skin Irritation (Category 2) | GHS07 | Gloves: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).[12] |

| Serious Eye Irritation (Category 2A) | GHS07 | Eye Protection: Use safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][13] |

| Respiratory Irritation (Category 3) | GHS07 | Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 type dust mask or equivalent.[1][14] Work in a well-ventilated area or chemical fume hood.[10] |

| General Laboratory Attire | N/A | Lab Coat: A standard laboratory coat should be worn at all times to prevent skin contact.[15] |

Step-by-Step Handling and Storage Procedures

Causality: These procedures are designed to prevent accidental exposure through inhalation, ingestion, or skin/eye contact and to maintain the chemical's integrity.

-

Engineering Controls: Always handle the solid powder within a chemical fume hood or a well-ventilated enclosure to minimize inhalation of dust particles.[10][15]

-

Weighing: When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure. Avoid creating dust clouds.

-

Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to prevent splashing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[16] Do not eat, drink, or smoke in laboratory areas.[10]

-

Storage: Store the compound in its original, tightly sealed container at -20°C.[2] Protect from light and moisture, as these can degrade the compound and affect its fluorogenic properties.[2]

Emergency and Spill Response Protocol

Causality: This protocol ensures a rapid and safe response to contain spills, protecting personnel and the environment.

-

Evacuate: Clear the immediate area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Before cleaning, don all required PPE, including respiratory protection, gloves, eye protection, and a lab coat.

-

Containment (Solid Spill): Gently sweep or vacuum the spilled solid material.[13][17] Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), followed by a water rinse.[15]

-

Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[10][18]

Section 4: Experimental Application - Aminopeptidase Activity Assay

This section provides a validated, field-proven protocol for quantifying leucine aminopeptidase activity using Leu-AMC. The self-validating nature of this protocol comes from the inclusion of proper controls, which are essential for accurate data interpretation.

Workflow Overview

The experimental workflow is a straightforward "mix-and-read" procedure. It involves preparing the necessary reagents, initiating the enzymatic reaction by combining the enzyme source with the substrate, and measuring the resulting fluorescence over time.

Caption: Experimental workflow for a fluorogenic aminopeptidase assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

-

Substrate Stock Solution (10 mM):

-

Causality: A concentrated stock in an organic solvent like DMSO is prepared because Leu-AMC has limited aqueous solubility. This stock is stable when stored properly.

-

a. Weigh out 3.25 mg of this compound (MW ~324.8 g/mol ).

-

b. Dissolve in 1.0 mL of high-quality, anhydrous DMSO.

-

c. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

d. Store at -20°C, protected from light.

-

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):

-

Causality: The buffer maintains a stable pH optimal for many leucine aminopeptidases.[5] The choice of pH may need optimization depending on the specific enzyme being studied.

-

a. Prepare a solution of 50 mM Tris-HCl.

-

b. Adjust the pH to 8.0 using HCl.

-

-

Working Substrate Solution (e.g., 200 µM):

-

Causality: The stock solution is diluted into the aqueous assay buffer immediately before use to the final desired concentration.

-

a. On the day of the experiment, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 20 µL of 10 mM stock to 980 µL of Assay Buffer.

-

2. Assay Protocol (96-well plate format):

-

a. Plate Setup:

-

Add your biological sample (e.g., 10-50 µL of cell lysate or purified enzyme diluted in Assay Buffer) to the appropriate wells of a black, clear-bottom 96-well plate.

-

Negative Control: In separate wells, add the same volume of buffer or a heat-inactivated sample. This control accounts for non-enzymatic substrate degradation.

-

Blank Control: In separate wells, add only Assay Buffer. This control measures the background fluorescence of the buffer and substrate.

-

-

b. Reaction Initiation:

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

Initiate the enzymatic reaction by adding 100 µL of the 200 µM Working Substrate Solution to all wells, for a final volume of 200 µL and a final substrate concentration of 100 µM.

-

-

c. Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

-

Use an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm.[7]

-

3. Data Analysis:

-

a. Background Subtraction: Subtract the fluorescence values of the blank control from all other readings.

-

b. Calculate Reaction Rate: For kinetic assays, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min).

-

c. Quantify Activity: To convert the rate into absolute units (e.g., nmol/min), create a standard curve using free 7-Amino-4-methylcoumarin (AMC) to correlate fluorescence units with the amount of product formed.

Conclusion

This compound is a powerful and sensitive tool for the study of aminopeptidase activity. Its effective use is contingent upon a thorough understanding of its chemical properties, strict adherence to safety and handling protocols to protect laboratory personnel, and the implementation of well-controlled experimental designs. By following the principles and methodologies outlined in this guide, researchers can ensure both the integrity of their data and a safe laboratory environment.

References

- 1. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]

- 9. This compound | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. biosynth.com [biosynth.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 15. cellseco.com [cellseco.com]

- 16. lobachemie.com [lobachemie.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. biosynth.com [biosynth.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Fluorometric Assay of Leucine Aminopeptidase Activity Using L-Leucine 7-amido-4-methylcoumarin Hydrochloride

Senior Application Scientist Commentary: This document provides a robust, field-tested protocol for the determination of Leucine Aminopeptidase (LAP) activity. More than a simple set of instructions, this guide is structured to provide the user with a deep understanding of the assay's principles, the rationale behind critical steps, and the necessary controls to ensure data integrity. By following this protocol, researchers can confidently quantify LAP activity for applications ranging from basic enzymology to high-throughput screening in drug development.

Introduction to Leucine Aminopeptidases and the Assay Principle

Leucine aminopeptidases (LAPs), metallo-exopeptidases of the M17 family, are ubiquitous enzymes critical for protein degradation and turnover.[1] They catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[1][2] The dysregulation of LAP activity has been implicated in various pathologies, making them a significant target for therapeutic intervention and biomarker discovery.[2][3]

This protocol details a highly sensitive and continuous fluorometric assay for measuring LAP activity.[4] The assay employs L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC), a fluorogenic substrate.[5] In its conjugated form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage by LAP, free AMC is liberated, producing a strong fluorescent signal that is directly proportional to the enzyme's activity.[2][6] This method allows for the precise quantification of enzyme kinetics and the screening of potential inhibitors.[2][5]

Assay Principle Diagram

The enzymatic reaction at the core of this assay is the LAP-catalyzed hydrolysis of the non-fluorescent Leu-AMC substrate to release the highly fluorescent AMC molecule.

References

- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leucine aminopeptidase as a target for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Application Notes: Measuring Leucine Aminopeptidase Activity in Cell Lysates Using L-Leucine 7-amido-4-methylcoumarin hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Proteolytic Activity with a Fluorogenic Probe